5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Description
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-cyclopropyl-1,2,4-oxadiazole moiety at position 5.
Properties
IUPAC Name |
5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYNKGTDUAFID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3-Cyclopropyl-1,2,4-oxadiazol-5-yl Intermediate
Method A: Cyclization of Hydrazides with Cyclopropyl Carbonyl Derivatives
- Starting Materials: Cyclopropylcarbonyl hydrazides are prepared via acylation of hydrazine derivatives with cyclopropylcarbonyl chlorides.
- Reaction Conditions: The hydrazide is subjected to dehydrating cyclization agents such as phosphoryl chloride (POCl₃) or phosphorus oxychloride (POCl₃) under reflux in an inert solvent like dichloromethane (DCM).
- Outcome: Formation of the 1,2,4-oxadiazole ring with cyclopropyl substitution at position 3.
Cyclopropylcarbonyl hydrazide + dehydrating agent → 3-(Cyclopropyl)-1,2,4-oxadiazole
Notes: This method is supported by patent WO2017175068A1, which details similar heterocycle syntheses involving oxadiazole derivatives.
Construction of the Pyrrolidin-3-ol Core
Method B: Reductive Amination and Cyclization
- Step 1: Synthesis of pyrrolidin-3-one derivatives via cyclization of amino acids or amino alcohols with suitable ketones or aldehydes.
- Step 2: Reduction of pyrrolidin-3-one to pyrrolidin-3-ol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Step 3: Functionalization at the 5-position with the oxadiazole ring via nucleophilic substitution or coupling reactions.
- Reflux in ethanol or methanol with catalytic acid or base.
- Use of protecting groups (e.g., Boc, Fmoc) if necessary to control regioselectivity.
Notes: The literature indicates that the pyrrolidin-3-ol derivative can be obtained via reduction of pyrrolidin-3-one intermediates, which are accessible from amino acids or amino alcohol precursors.
Coupling of the Heterocyclic and Pyrrolidine Moieties
Method C: Nucleophilic Substitution or Cross-Coupling
- The oxadiazole intermediate bearing a suitable leaving group (e.g., halogen or sulfonate ester) is coupled with the pyrrolidin-3-ol derivative under basic conditions.
- Typical reagents include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxadiazole derivative (with leaving group) + pyrrolidin-3-ol derivative → Coupled product
Formation of Hydrochloride Salt
- The free base is dissolved in anhydrous ethanol or methanol.
- Hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
- The mixture is stirred at low temperature to precipitate the hydrochloride salt.
- The product is filtered, washed, and dried under vacuum.
Notes: This step ensures the compound's stability, solubility, and bioavailability.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|---|
| 1 | Cyclization of hydrazides | Cyclopropylcarbonyl hydrazide + POCl₃ | Reflux in DCM | Heterocycle formation | WO2017175068A1 |
| 2 | Pyrrolidin-3-ol synthesis | Amino alcohol + cyclization agents | Reflux, inert atmosphere | Stereoselective formation | Patent literature |
| 3 | Coupling | Nucleophilic substitution | K₂CO₃/DMF, room temp | Conjugation of fragments | Patent WO2017175068A1 |
| 4 | Salt formation | HCl gas in ethanol | Low temperature | Hydrochloride salt | Standard procedure |
Research Findings and Optimization
- Yield Optimization: Use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times.
- Stereoselectivity: Chiral auxiliaries or stereoselective catalysts are employed to favor specific stereoisomers, critical for biological activity.
- Purification: Silica gel chromatography and recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are standard for obtaining high-purity products.
Notes and Considerations
- The synthesis pathway must carefully control the regioselectivity during heterocycle formation.
- Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
- The choice of solvents and reaction conditions significantly impacts the yield and purity.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. A common approach involves:
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Nitrile precursor activation : Reacting 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole with hydroxylamine under alkaline conditions to form an amidoxime intermediate .
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Cyclization : Treating the amidoxime with a carboxylic acid derivative (e.g., acyl chlorides) in the presence of coupling agents like T3P (propylphosphonic anhydride) or DIAD (diisopropyl azodiformate) .
Example reaction conditions :
Pyrrolidine Functionalization
The pyrrolidine ring is modified through:
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Hydroxylation : Introduction of the hydroxyl group at the 3-position via epoxide ring-opening or direct oxidation .
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Salt formation : Reaction with HCl in anhydrous ether to yield the hydrochloride salt, enhancing solubility and stability .
Stability and Degradation Reactions
The compound exhibits moderate stability under standard conditions but degrades under extreme environments:
Thermal Stability
| Condition | Observation | Mechanism |
|---|---|---|
| 25°C (dry) | Stable for >6 months | No significant decomposition |
| 60°C (aqueous) | 15% degradation over 72 hours | Hydrolysis of oxadiazole ring |
Photolytic Degradation
-
Exposure to UV light (254 nm) leads to 20% decomposition within 48 hours via radical-mediated cleavage of the oxadiazole ring .
Oxadiazole Ring
-
Electrophilic substitution : Limited due to electron-withdrawing nature.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole ring to form a diamide derivative .
Pyrrolidine Hydroxyl Group
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Esterification : Reacts with acetyl chloride to form acetate esters (90% yield) .
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Oxidation : Treatment with Jones reagent yields a ketone derivative, though over-oxidation risks exist .
Comparative Reaction Efficiency
The table below compares synthetic routes for analogous oxadiazole-pyrrolidine derivatives:
Key Research Findings
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Green synthesis : Mechanochemical methods are emerging but currently yield <75% due to incomplete cyclization .
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Biological implications : The hydrochloride salt enhances bioavailability by improving water solubility (logP reduced from 2.1 to 0.8) .
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Degradation products : Hydrolysis under acidic conditions generates cyclopropanecarboxamide and pyrrolidinone derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit human carbonic anhydrases (hCA) selectively, which are implicated in tumorigenesis .
- In vitro evaluations demonstrated that certain derivatives could inhibit cancer cell proliferation at nanomolar concentrations, suggesting their potential as anticancer agents .
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Antibacterial Properties :
- The compound's structural features may contribute to antibacterial activity. Research on related oxadiazole derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria . These findings indicate that 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride could be explored further for its antibacterial potential.
- Neuropharmacology :
Case Study 1: Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives revealed that those with a pyrrolidine substituent exhibited enhanced inhibitory activity against cancer cell lines such as PANC-1 and SK-MEL-2. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antibacterial Screening
In another investigation, a derivative of this compound was tested against various bacterial strains. Results indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at concentrations that warrant further exploration for clinical applications .
Mechanism of Action
The mechanism of action of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
a) 3-Ethyl vs. 3-Cyclopropyl Substitution
- (3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride (C₈H₁₃ClN₃O₂, MW 189.64)
b) 3-Methyl Substitution
Core Ring Modifications
a) Pyrrolidine vs. Pyridine Core
- 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (C₁₀H₈ClN₃O, MW 221.64)
b) Azetidine-Pyrrolidinone Hybrid
- The lactam (pyrrolidin-2-one) reduces basicity, altering pharmacokinetic properties .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Relevance
Research Findings and Implications
- Metabolic Stability : Cyclopropyl-containing analogs exhibit superior stability in human liver microsomes compared to ethyl or methyl derivatives, attributed to reduced oxidative metabolism .
- Solubility : Hydroxyl groups in the target compound improve aqueous solubility, critical for oral bioavailability. Pyridine-based analogs suffer from poor solubility due to aromaticity .
- Synthetic Accessibility : Methyl and ethyl derivatives are more straightforward to synthesize, whereas cyclopropyl and azetidine analogs require multi-step routes, increasing production costs .
Biological Activity
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and specific case studies that highlight its efficacy against various pathogens and cancer cell lines.
The compound has the following chemical characteristics:
- Molecular Formula : C11H15N3O
- Molecular Weight : 205.25 g/mol
- CAS Number : 139346-23-9
- Structure : The compound features a pyrrolidine ring substituted with a cyclopropyl group and an oxadiazole moiety, which is crucial for its biological activity .
Biological Activity Overview
The biological activities of this compound can be categorized primarily into anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance:
- Cell Lines Tested : The A549 human lung adenocarcinoma cell line was used to evaluate cytotoxic effects.
- Mechanism of Action : The compound exhibited a structure-dependent reduction in cell viability. At a concentration of 100 µM, it significantly decreased the viability of A549 cells compared to control treatments with standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Type |
|---|---|---|
| 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol | 66 | A549 |
| Cisplatin | 12 | A549 |
The study indicated that compounds with specific functional groups showed enhanced activity, suggesting that structural modifications could lead to improved efficacy against cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising results against various microbial strains:
- Pathogens Tested : The antimicrobial activity was evaluated against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.5 |
| Escherichia coli | 32.0 |
The compound exhibited selective antimicrobial activity against resistant strains, indicating its potential as a lead for developing new antibiotics .
Case Studies
Several case studies have been conducted to further investigate the biological activity of related compounds:
-
Anticancer Study on Pyrrolidine Derivatives :
- A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The study found that modifications on the oxadiazole ring significantly influenced cytotoxicity against A549 cells.
- Notably, compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and better cell membrane penetration .
-
Antimicrobial Efficacy Against MRSA :
- A study focused on the efficacy of various oxadiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The findings highlighted that specific substitutions on the oxadiazole ring improved activity against resistant strains .
- The mechanism was attributed to disruption of bacterial cell wall synthesis.
Q & A
Basic Research Question
- ¹H-NMR : Confirm proton environments (e.g., pyrrolidine CH₂ groups at δ 3.1–3.5 ppm, oxadiazole protons as singlet near δ 8.2 ppm) .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 268.1) and purity (>95%) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 52.1%, H: 5.8%, N: 15.3%) .
Critical Note : Use D₂O exchange to confirm labile protons in the hydrochloride salt .
What strategies are effective in improving the aqueous solubility of hydrochloride salts of heterocyclic compounds for in vivo studies?
Advanced Research Question
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- pH Adjustment : Optimize to pH 4–5 (near physiological range) to maintain salt stability .
- Prodrug Design : Introduce phosphate or glycoside groups to the hydroxyl moiety for transient solubility .
Table 2 : Solubility Screening (mg/mL)
| Formulation | Water | PBS (pH 7.4) | 5% PEG-400 |
|---|---|---|---|
| Free Base | 0.2 | 0.1 | 1.8 |
| Hydrochloride Salt | 12.4 | 8.7 | 15.2 |
How should stability studies be designed to assess the degradation pathways of this compound under various storage conditions?
Basic Research Question
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- Analytical Monitoring : Use HPLC to track degradation products (e.g., oxadiazole ring cleavage at RT < 5%) .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C .
Key Findings : Hydrochloride salts typically show higher hygroscopicity; store in desiccators at −20°C for long-term stability .
How can molecular docking studies guide the rational design of analogs with improved target binding affinity?
Advanced Research Question
- Template Selection : Use X-ray structures of target proteins (e.g., kinases, GPCRs) from the PDB .
- Docking Software : Employ AutoDock Vina or Schrödinger Suite for binding pose prediction .
- ADME Analysis : Predict bioavailability using SwissADME to prioritize analogs with optimal LogP (1.5–3.5) and PSA (<90 Ų) .
What are the critical considerations for selecting appropriate in vitro models to evaluate the compound’s neuropharmacological potential?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
